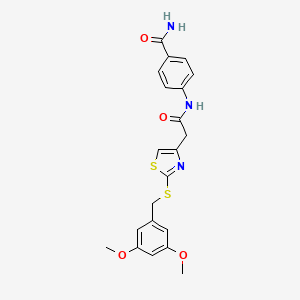

4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide

Description

4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide is a benzamide-derived compound featuring a thiazole core modified with a 3,5-dimethoxybenzylthio group and an acetamido linker. This structure combines sulfur-containing heterocycles with aromatic methoxy substituents, which are known to influence pharmacokinetic properties such as lipophilicity and metabolic stability.

Properties

IUPAC Name |

4-[[2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S2/c1-27-17-7-13(8-18(10-17)28-2)11-29-21-24-16(12-30-21)9-19(25)23-15-5-3-14(4-6-15)20(22)26/h3-8,10,12H,9,11H2,1-2H3,(H2,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTWUVIGSNPIMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The specific synthetic route for this compound may involve:

Preparation of 3,5-Dimethoxybenzylthiol: This can be synthesized from 3,5-dimethoxybenzyl chloride and sodium hydrosulfide.

Formation of Thiazole Ring: The 3,5-dimethoxybenzylthiol is then reacted with α-haloketone to form the thiazole ring.

Acetamido Substitution: The thiazole derivative is then reacted with acetamide under appropriate conditions to introduce the acetamido group.

Formation of Benzamide: Finally, the compound is reacted with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antibacterial and antifungal properties.

Medicine: Potential use as an anti-inflammatory and antitumor agent.

Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with various molecular targets:

Enzyme Inhibition: It may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

Receptor Binding: It could bind to specific receptors in cells, modulating inflammatory responses.

DNA Interaction: The compound might intercalate into DNA, disrupting replication and transcription processes in tumor cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Benzoxazole and Thiazole Families

The compound shares structural motifs with benzoxazole derivatives (e.g., compounds 12c–12h in ), which exhibit cytotoxicity against HepG2 cells via modulation of apoptosis-related proteins (BAX, Bcl-2, Caspase-3). Key differences include:

- Substituents : The 3,5-dimethoxybenzylthio group contrasts with benzoxazole derivatives’ 5-methyl or 5-chloro substituents. Methoxy groups enhance solubility but may reduce membrane permeability compared to halogens .

Thiazole-Ureido Derivatives (Compounds 10a–10c)

Compounds 10a–10c () feature thiazole rings linked to ureido-phenyl groups and piperazine-acetate esters. Unlike the target compound, these derivatives prioritize hydrogen-bonding interactions via urea moieties. Key contrasts include:

- Functional Groups : The target compound’s acetamido-benzamide linker may provide rigidity compared to the flexible piperazine-ester chain in 10a–10c.

Patented Thiazolemethylthio Derivatives ()

Patented compounds like 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide (EP 3 471 729 B1) share the benzamide-thiazole scaffold but differ in substituents:

- Substituent Effects : The 3,5-dimethoxybenzyl group in the target compound may improve solubility relative to hydrophobic groups (e.g., 3,5-dimethylisoxazole in patents). However, electron-donating methoxy groups could reduce electrophilicity, impacting target binding.

Biological Activity

The compound 4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide , a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 430.5 g/mol . The structure comprises a thiazole ring, a benzamide group, and multiple methoxy substituents, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.5 g/mol |

| Thiazole Ring | Present |

| Methoxy Substituents | 3 (at positions 3, 4, and 5) |

Biological Activity

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties. The presence of the thiazole moiety is particularly noteworthy as it is known for its diverse biological activities.

Anticancer Activity

Studies have shown that compounds containing thiazole rings can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the interaction with specific molecular targets such as enzymes or receptors that are crucial for cancer cell survival.

Antimicrobial Properties

The compound has demonstrated effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. Its unique structure allows it to interact with bacterial enzymes, inhibiting their function.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their activity.

- Receptor Modulation : It may modulate receptor signaling pathways, leading to altered cellular responses.

- Hydrogen Bonding : The thiazole and methoxy groups facilitate hydrogen bonding and hydrophobic interactions with biological targets.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Studies : In vitro studies have shown that the compound inhibits the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

- Mechanistic Insights : Detailed mechanistic studies suggest that the compound acts by disrupting cellular processes critical for cancer cell survival and proliferation.

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

- A study on its anticancer properties revealed that treatment with this compound resulted in a significant decrease in tumor size in xenograft models.

- Another investigation into its antimicrobial effects showed a reduction in infection rates in animal models treated with the compound compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.